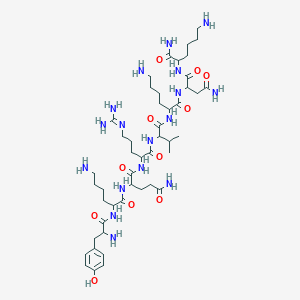
211426-18-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the Chemical Abstracts Service (CAS) number 211426-18-5 is known as Interphotoreceptor Retinoid Binding Protein Fragment. It is a 20-residue peptide and a major pathogenic epitope.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Interphotoreceptor Retinoid Binding Protein Fragment involves peptide synthesis techniques. The synthesis is typically carried out using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions include the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC), and deprotection agents like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring the removal of impurities and achieving the desired purity level .
化学反应分析
Types of Reactions
Interphotoreceptor Retinoid Binding Protein Fragment primarily undergoes peptide bond formation and cleavage reactions. These reactions are crucial during its synthesis and degradation.
Common Reagents and Conditions
Peptide Bond Formation: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.
Peptide Bond Cleavage: Trifluoroacetic acid (TFA) is used for deprotection and cleavage of the peptide from the solid support during synthesis.
Major Products Formed
The major product formed from these reactions is the desired peptide sequence, Interphotoreceptor Retinoid Binding Protein Fragment. Impurities and by-products are typically removed during the purification process .
科学研究应用
Interphotoreceptor Retinoid Binding Protein Fragment has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in inducing experimental autoimmune uveitis, providing insights into autoimmune diseases and potential therapeutic targets.
Medicine: Explored for its potential in developing treatments for uveitis and other retinal diseases.
Industry: Utilized in the production of research-grade peptides and as a reference standard in analytical techniques
作用机制
The mechanism of action of Interphotoreceptor Retinoid Binding Protein Fragment involves its interaction with the immune system. It acts as a pathogenic epitope, triggering an immune response that leads to inflammation in the retina. This immune response is mediated by the activation of T-cells, which recognize the peptide and initiate an inflammatory cascade. The molecular targets include retinal cells and immune cells involved in the autoimmune response .
相似化合物的比较
Similar Compounds
Interphotoreceptor Retinoid Binding Protein (IRBP): The parent protein from which the fragment is derived.
Other Peptide Fragments: Similar peptides used in autoimmune disease research.
Uniqueness
Interphotoreceptor Retinoid Binding Protein Fragment is unique due to its specific sequence and its ability to induce experimental autoimmune uveitis. This makes it a valuable tool for studying autoimmune responses in the retina and developing potential therapeutic interventions .
属性
CAS 编号 |
211426-18-5 |
|---|---|
分子式 |
C₁₀₃H₁₅₇N₂₅O₂₉ |
分子量 |
2209.50 |
序列 |
One Letter Code: SGIPYIISYLHPGNTILHVD |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B612568.png)


